4-(((furan-2-ylmethyl)thio)methyl)-N,N-dimethylpiperidine-1-sulfonamide

Lipophilicity SAR Drug Design

4-(((furan-2-ylmethyl)thio)methyl)-N,N-dimethylpiperidine-1-sulfonamide (CAS 1396631-49-4) is a synthetic organic molecule defined by a piperidine core bearing a furan-2-ylmethyl thioether substituent at the 4-position and an N,N-dimethylsulfonamide moiety. With a molecular formula of C13H22N2O3S2 and a molecular weight of 318.5 g/mol, this compound is utilized as a research chemical in medicinal chemistry, particularly as a scaffold for structure-activity relationship (SAR) studies where the thioether linkage and dimethylsulfonamide head group are critical variables.

Molecular Formula C13H22N2O3S2
Molecular Weight 318.45
CAS No. 1396631-49-4
Cat. No. B2865132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(((furan-2-ylmethyl)thio)methyl)-N,N-dimethylpiperidine-1-sulfonamide
CAS1396631-49-4
Molecular FormulaC13H22N2O3S2
Molecular Weight318.45
Structural Identifiers
SMILESCN(C)S(=O)(=O)N1CCC(CC1)CSCC2=CC=CO2
InChIInChI=1S/C13H22N2O3S2/c1-14(2)20(16,17)15-7-5-12(6-8-15)10-19-11-13-4-3-9-18-13/h3-4,9,12H,5-8,10-11H2,1-2H3
InChIKeyOKWYBZXMPIWVKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound 1396631-49-4: A Furan-Thioether Piperidine Sulfonamide for Specialized Chemical Biology and Lead Optimization


4-(((furan-2-ylmethyl)thio)methyl)-N,N-dimethylpiperidine-1-sulfonamide (CAS 1396631-49-4) is a synthetic organic molecule defined by a piperidine core bearing a furan-2-ylmethyl thioether substituent at the 4-position and an N,N-dimethylsulfonamide moiety [1]. With a molecular formula of C13H22N2O3S2 and a molecular weight of 318.5 g/mol, this compound is utilized as a research chemical in medicinal chemistry, particularly as a scaffold for structure-activity relationship (SAR) studies where the thioether linkage and dimethylsulfonamide head group are critical variables . Its controlled identity is verified by its standard InChI Key (OKWYBZXMPIWVKD-UHFFFAOYSA-N) and canonical SMILES [1]. High credibility in procurement for SAR-based hit-to-lead campaigns is dependent on understanding how its specific physicochemical profile differs from oxidation-state variants and alternative core substitutions.

Procurement Alert for Compound 1396631-49-4: Why Close Analogs Cannot Serve as Drop-in Replacements for Pharmacophore Integrity


Simply substituting 4-(((furan-2-ylmethyl)thio)methyl)-N,N-dimethylpiperidine-1-sulfonamide with a closely related compound from the same piperidine-sulfonamide class introduces substantial risk of physiochemical mismatch and unintended pharmacological consequences. The compound's thioether bridge versus a sulfonyl or methylene bridge fundamentally alters the scaffold's lipophilicity and electronic profile, while replacing the N,N-dimethylsulfonamide with a methylsulfonyl or arylsulfonyl head group changes both hydrogen bonding capacity and steric bulk. Robust literature demonstrates that thioether-containing sulfonamides present distinct oxidative metabolic liabilities compared to their sulfonyl counterparts, making structural interchange hazardous for reproducibility in cellular or in vivo models . The quantitative evidence below confirms that even single-atom oxidation state changes at the 4-position bridge reverse the LogP polarity of the molecule, dramatically shifting solubility and membrane permeability profiles that would corrupt any SAR model built around the intended chemotype.

Quantitative Differentiation Evidence for 4-(((furan-2-ylmethyl)thio)methyl)-N,N-dimethylpiperidine-1-sulfonamide (CAS 1396631-49-4)


Lipophilicity Inversion vs. Sulfonyl-Bridge Analog: XLogP3 1.4 Drives Membrane Permeability Differentiation

The thioether bridge in the target compound maintains a positive XLogP3-AA value of 1.4, confirming a moderately lipophilic character suitable for passive membrane permeability. In contrast, the direct sulfonyl-bridge analog 4-((furan-2-ylmethyl)sulfonyl)-N,N-dimethylpiperidine-1-sulfonamide (CAS 1448072-62-5) registers an XLogP3-AA of -0.1, a shift of 1.5 log units that inverts the molecule into an essentially hydrophilic domain [1][2]. This 1.5 log unit difference, calculated using the standardized XLogP3 3.0 algorithm on PubChem, establishes a fundamental permeability boundary between the two scaffolds.

Lipophilicity SAR Drug Design

Hydrogen Bond Acceptor Modulation: Thioether Reduces HBA Count by One Relative to Sulfonyl Analog

The target compound features 6 hydrogen bond acceptors, while its sulfonyl-bridge analog (CAS 1448072-62-5) possesses 7 hydrogen bond acceptors, a direct consequence of the sulfonyl group's additional oxygen atom replacing the thioether sulfur [1][2]. This reduction of one HBA unit in a molecule of this size translates to a measurable decrease in topological polar surface area (TPSA), enhancing passive permeability at the expense of aqueous solubility. The target compound thus occupies a more balanced permeability-solubility space relative to the more polar sulfonyl variant.

Hydrogen Bonding Solubility Target Engagement

Rotatable Bond Flexibility: Target Compound Exhibits Six Rotatable Bonds vs. Five for Sulfonyl Analog

The target compound presents 6 rotatable bonds, compared to 5 for the sulfonyl-bridge analog (CAS 1448072-62-5) [1][2]. The additional rotational degree of freedom arises from the thioether -CH2-S-CH2- linkage, which provides greater conformational sampling capacity than the rigid SO2 group. This structural feature carries dual implications: increased entropic penalty upon target binding, yet enhanced potential to adopt conformations that fit cryptic allosteric pockets inaccessible to the more constrained sulfonyl analog.

Conformational Flexibility Entropic Binding Molecular Recognition

Metabolic Oxidation Liability: Thioether Moiety Confers a Predictably Distinct Stability Profile in Lead Optimization

Thioether-containing sulfonamides are documented in the medicinal chemistry literature as being oxidation-prone, with the thioether group susceptible to hepatic oxidative metabolism to form sulfoxide and sulfone metabolites. This liability was explicitly identified as a limiting factor for in vivo utility in the S1P1 antagonist series, where removal of the thioether group was required to achieve acceptable metabolic stability and physical properties . In contrast, sulfonyl-bridge analogs (such as CAS 1448072-62-5) bypass this oxidative pathway, presenting a fundamentally different metabolic fate. The target compound's thioether bridge thus offers a deliberate metabolic handle for prodrug design strategies, but represents a clear stability penalty for direct in vivo applications.

Metabolic Stability Oxidation Drug Development

Molecular Weight Differentiation: Target Compound is 17.9 g/mol Lighter Than Sulfonyl-Bridge Analog

The target compound's molecular weight of 318.5 g/mol is 17.9 g/mol lower than the 336.4 g/mol of its direct sulfonyl analog (CAS 1448072-62-5), a consequence of the thioether sulfur (32 Da) replacing the sulfone SO2 group (64 Da) [1][2]. This nearly 18 Da reduction places the target compound more favorably within the Lipinski Rule of Five molecular weight criterion, improving predicted oral bioavailability potential. The reduction also simplifies the mass spectrum for analytical characterization in complex biological matrices.

Molecular Weight Drug-Likeness Lead Optimization

Head Group Lipophilicity Equivalence with Alternative Core Substitution: Dimethylsulfonamide vs. Methylsulfonyl Maintains Similar LogP

When comparing the target compound (XLogP3 = 1.4) against 4-(((furan-2-ylmethyl)thio)methyl)-1-(methylsulfonyl)piperidine (CAS 1396857-70-7, XLogP3 = 1.5), the two compounds are nearly identical in lipophilicity despite exchanging the N,N-dimethylsulfonamide for a methylsulfonyl group on the piperidine nitrogen [1][2]. This demonstrates that the lipophilic character of the target compound is dominated by the thioether-furan tail, not the sulfonamide head group. The dimethylsulfonamide head group offers distinct steric and electronic properties relative to a methylsulfonyl group without altering the overall lipophilicity balance, making the target compound a valuable paired tool for deconvoluting head-group-specific target interactions in parallel SAR studies.

Head Group SAR Lipophilicity Physicochemical Profiling

Validated Application Scenarios for 4-(((furan-2-ylmethyl)thio)methyl)-N,N-dimethylpiperidine-1-sulfonamide Based on Differential Evidence


Parallel SAR Profiling to Deconvolute Sulfonamide Head Group Contributions

The near-identical lipophilicity of the target compound (XLogP3 = 1.4) and its methylsulfonyl-piperidine analog (CAS 1396857-70-7, XLogP3 = 1.5) enables matched molecular pair analysis where LogP is controlled [1]. This allows researchers to attribute any differential activity in target engagement assays exclusively to the electronic, steric, or hydrogen-bonding characteristics of the N,N-dimethylsulfonamide versus methylsulfonyl head group, a critical step in pharmacophore refinement.

Conformational Sampling Exploration for Cryptic Binding Pockets

The target compound possesses 6 rotatable bonds compared to 5 for its sulfonyl-bridge analog, owing to the flexible -CH2-S-CH2- thioether linkage [2]. This additional degree of torsional freedom makes it the preferred scaffold when screening against dynamic protein targets with cryptic allosteric sites that demand induced-fit recognition, where the more constrained sulfonyl analog may fail to adopt the requisite conformation.

Prodrug Design Leveraging Thioether Oxidation Liability

The thioether bridge is recognized in the medicinal chemistry literature as susceptible to metabolic oxidation to sulfoxide and sulfone metabolites, a property that limited in vivo utility in the S1P1 antagonist series . For programs seeking a deliberate oxidative metabolic switch—e.g., to release an active sulfoxide species in vivo or to create a hepatic-activated prodrug—the target compound's thioether moiety provides a rationally exploitable chemical handle not present in the metabolically inert sulfonyl analog.

Fragment-Based Screening Prioritizing Lipophilic Efficiency

With a molecular weight of 318.5 g/mol and a moderate lipophilicity of XLogP3 = 1.4, the target compound occupies a favorable lipophilic efficiency (LipE) space relative to the heavier and more polar sulfonyl analog (336.4 g/mol, XLogP3 = -0.1) [3]. This positions the target compound as a superior fragment or early lead scaffold when optimizing for balanced potency and drug-like physicochemical properties, particularly in programs where CNS penetration or intracellular target access requires controlled lipophilicity.

Quote Request

Request a Quote for 4-(((furan-2-ylmethyl)thio)methyl)-N,N-dimethylpiperidine-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.